molecular formula C18H21NO3S2 B2839164 (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1797276-71-1

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2839164
CAS No.: 1797276-71-1
M. Wt: 363.49
InChI Key: PJDDBARSXRCRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural components that are common in medicinal chemistry . The azetidine ring is a four-membered cyclic amine, which is often used in drug design due to its ability to mimic the bioactive conformation of linear amines. The thiophene ring is a five-membered aromatic ring containing a sulfur atom, which is known to have various therapeutic properties . The presence of a sulfonyl group (SO2) could potentially enhance the compound’s solubility and bioavailability.


Molecular Structure Analysis

The compound’s molecular structure is likely to be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .

Scientific Research Applications

Azetidinone Derivatives in Catalytic Asymmetric Synthesis

Azetidinones, including derivatives similar to the compound , have been utilized in catalytic asymmetric synthesis. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, an azetidinone derivative, was developed and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This demonstrates the potential of azetidinone derivatives in asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals and fine chemicals (Wang et al., 2008).

Structural Investigations of Azetidinones

Structural investigations of azetidinone derivatives have been conducted to understand their molecular configurations and properties. For instance, the crystal structure of specific azetidinone compounds was elucidated, providing insights into their molecular geometry and potential interactions in various applications, such as material science and pharmaceuticals (Gluziński et al., 1991).

Azetidinone Derivatives in Medicinal Chemistry

Azetidinone derivatives have shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. For example, certain azetidinone compounds were synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of azetidinone derivatives in creating new antimicrobial agents (Patel & Patel, 2017).

Azetidinone Derivatives in Synthesis of Anticonvulsant Agents

Research on azetidinone derivatives has also extended to their use in synthesizing anticonvulsant agents. Novel azetidinone compounds were synthesized and characterized for their potential as anti-bacterial and anti-convulsant agents, showcasing the versatility of azetidinone derivatives in addressing various health conditions (Rajasekaran & Murugesan, 2006).

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-13(2)12-24(21,22)17-9-19(10-17)18(20)15-5-3-14(4-6-15)16-7-8-23-11-16/h3-8,11,13,17H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDDBARSXRCRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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